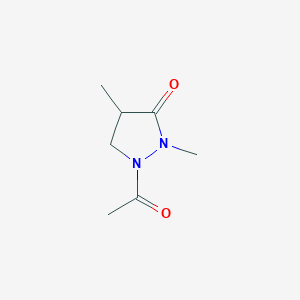
1-Acetyl-2,4-dimethylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,4-dimethylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of pyrazolidinones, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2,4-dimethylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2,4-dimethyl-1,3-diketone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 2,4-dimethyl-1,3-diketone with hydrazine hydrate to form a hydrazone intermediate.
Step 2: Cyclization of the hydrazone intermediate under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2,4-dimethyl-1,3-diketone and hydrazine hydrate.
Reaction Setup: Conducting the condensation and cyclization reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Crystallization or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,4-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized pyrazolidinone derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Various substituted pyrazolidinone derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-2,4-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-2,4-dimethylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Acetyl-5,5-dimethyl-3-pyrazolidinone: Another pyrazolidinone derivative with similar chemical properties but different substitution patterns.
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one: A chlorinated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-2,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-9(6(2)10)8(3)7(5)11/h5H,4H2,1-3H3 |
InChI Key |
VBXXXSKVOIOFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N(C1=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















